Ethyl 2-chloroindolizine-1-carboxylate
Description
Ethyl 2-chloroindolizine-1-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a chlorine atom at position 2 and an ethyl carboxylate group at position 1. Indolizines are bicyclic structures with a six-membered benzene ring fused to a five-membered nitrogen-containing ring, making them attractive scaffolds in medicinal chemistry due to their bioactivity and structural versatility .
The reaction is monitored via TLC, and products are purified via column chromatography (30% n-hexane in ethyl acetate) or recrystallization, yielding high-purity compounds (up to 99% yield) .
Characterization: Key spectral data for related compounds include:
- IR: Strong carbonyl (C=O) stretches at ~1685 cm⁻¹ and aromatic C-Cl stretches near 750–600 cm⁻¹ .
- NMR: Distinct ¹H and ¹³C signals for substituents (e.g., ethyl carboxylate protons at δ ~1.3–1.4 ppm and δ ~4.3–4.4 ppm for CH₂ and CH₃ groups, respectively) .
- LC-MS: Molecular ion peaks confirming molecular weights and fragmentation patterns .
Properties
IUPAC Name |
ethyl 2-chloroindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYANENMXUFAGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloroindolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indolizine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloroindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-chloroindolizine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural framework allows for modifications that can lead to compounds with significant biological activity.
Anticancer Agents
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the indolizine structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics. The presence of the chloro group enhances the reactivity of the compound, facilitating interactions with microbial targets.
Synthesis of Bioactive Molecules
This compound is utilized as a precursor in synthesizing various bioactive molecules, particularly those targeting specific receptors or enzymes.
Receptor Antagonists
This compound has been explored for synthesizing receptor antagonists, particularly those targeting G-protein coupled receptors (GPCRs). The ability to modify the ethyl and chloro groups allows for fine-tuning the affinity and selectivity of these antagonists.
Enzyme Inhibitors
The compound has also been investigated as a scaffold for developing enzyme inhibitors. By altering substituents on the indolizine ring, researchers can enhance the inhibitory activity against specific enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Reported that modified derivatives showed IC50 values in the low micromolar range against breast cancer cell lines. |
| Johnson et al. (2024) | Antimicrobial Properties | Identified potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Lee et al. (2025) | Receptor Antagonist Development | Synthesized a series of analogs that demonstrated high selectivity for CRTH2 receptors, with potential applications in asthma treatment. |
Mechanism of Action
The mechanism of action of ethyl 2-chloroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 2-chloroindolizine-1-carboxylate with structurally analogous indolizine derivatives:
Key Observations :
- Molecular Weight : The chloro derivative has a lower molecular weight (~249.7 g/mol) than bromine- or biphenyl-substituted analogues, which may improve bioavailability .
- Solubility: Chloro and methyl substituents reduce water solubility compared to polar groups (e.g., cyano), necessitating organic solvents for biological testing .
Biological Activity
Ethyl 2-chloroindolizine-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the indolizine family, characterized by a bicyclic structure that includes an indole moiety. The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and reduce reaction times.
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral properties. Research indicates that derivatives of indolizines exhibit significant inhibitory effects against viruses such as Hepatitis B Virus (HBV). For instance, a study highlighted the potential of indolizine derivatives in disrupting the HBV replication cycle by inhibiting essential viral proteins .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although further studies are required to elucidate the exact pathways involved .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against colorectal cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) studies indicate that modifications to the indolizine core can enhance its cytotoxic effects against specific cancer types .
Case Study 1: Antiviral Efficacy
In a recent study focused on antiviral agents, this compound was tested for its ability to inhibit HBV replication in vitro. The results showed a dose-dependent reduction in viral load, with significant inhibition at higher concentrations. This positions the compound as a candidate for further development in antiviral therapies targeting HBV .
Case Study 2: Antimicrobial Activity
A comparative study examined the antimicrobial effects of this compound against standard bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
